Cannabidiorcol
CAS No.: 35482-50-9
Cat. No.: VC0005293
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35482-50-9 |
---|---|
Molecular Formula | C17H22O2 |
Molecular Weight | 258.35 g/mol |
IUPAC Name | 5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
Standard InChI | InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1 |
Standard InChI Key | GKVOVXWEBSQJPA-UONOGXRCSA-N |
Isomeric SMILES | CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O |
SMILES | CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O |
Canonical SMILES | CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O |
Appearance | Assay:≥97%A solution in methyl acetate |
Introduction
Chemical Identity and Structural Characteristics
Cannabidiorcol (CBN-C1), systematically named 5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, belongs to the class of phenolic terpenoids. Its molecular formula is C₁₇H₂₂O₂, with a molecular weight of 258.35 g/mol . The compound features a dimethylated cyclohexene ring fused to a resorcinol core, distinguished by a methyl side chain rather than the pentyl group found in CBD .
Table 1: Key Chemical Properties of Cannabidiorcol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₂O₂ | |
Molecular Weight | 258.35 g/mol | |
CAS Number | 35482-50-9 | |
SMILES Notation | CC1=CC@HC2=C(C=C(C=C2O)C)O | |
Stereochemistry | Absolute configuration (1R,6R) | |
Solubility | Insoluble in water |
The compound’s stereochemistry is critical to its bioactivity, with the (1R,6R) configuration influencing receptor binding affinity . Unlike CBD, which interacts robustly with cannabinoid receptors, CBN-C1 exhibits low affinity for CB₁ and CB₂ receptors . Instead, its primary mechanism involves agonism at the TRPV2 cation channel, implicated in anti-inflammatory responses .
Biosynthesis and Natural Occurrence
CBN-C1 is a degradation product of cannabigerolic acid (CBGA), the precursor to major cannabinoids like THC and CBD. In mature Cannabis plants, oxidative processes convert cannabinol (CBN) into CBN-C1, though yields remain trace (≤0.1% dry weight) . This pathway parallels the formation of tetrahydrocannabiorcol (THC-C1), suggesting shared enzymatic mechanisms .
Key Biosynthetic Insights:
-
Precursor Dependency: CBN-C1 synthesis requires aging plant material, as fresh specimens show negligible concentrations .
-
Environmental Factors: Light exposure and temperature fluctuations accelerate degradation pathways, increasing CBN-C1 yield .
-
Synthetic Routes: Nguyen et al. (2023) demonstrated a laboratory synthesis using CBD-C1 as a starting material, achieving a 95:5 purity ratio via flash column chromatography .
Pharmacological Profile
CBN-C1’s pharmacological effects are mediated through non-cannabinoid receptor pathways. Preclinical studies highlight its role as a TRPV2 agonist, a ion channel involved in immune regulation and cancer progression . At low concentrations (EC₅₀ = 0.8 μM), it exhibits anti-inflammatory properties by modulating calcium influx in macrophages . Paradoxically, higher doses (≥10 μM) promote tumorigenesis in in vitro models, underscoring a dualistic bioactivity .
Table 2: Pharmacodynamic Targets of Cannabidiorcol
Target | Effect | Concentration Range | Source |
---|---|---|---|
TRPV2 Channel | Agonism → Anti-inflammatory | 0.5–2 μM | |
COX-1/COX-2 Enzymes | Weak inhibition (IC₅₀ > 20 μM) | 10–50 μM | |
5-HT₁A Receptor | Partial agonism (Ki = 15 μM) | 5–20 μM |
Synthetic and Analytical Challenges
The compound’s trace natural abundance has spurred interest in synthetic production. Nguyen et al.’s 2023 protocol outlines a four-step synthesis from CBD-C1, yielding a pale red oil with 92% enantiomeric excess . Key challenges include:
-
Purification Complexity: Flash chromatography (PE–EE, 95:5) is required to isolate CBN-C1 from byproducts .
-
Stability Issues: The compound degrades rapidly under UV light, necessitating dark storage at −20°C .
Analytical characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), with diagnostic peaks at δ 6.21 (s, 1H) and m/z 255.1372 [M+H]⁺ .
Future Directions and Research Gaps
The current landscape of CBN-C1 research is hampered by:
-
Sparse Clinical Data: No human trials exist to validate preclinical findings.
-
Synthesis Scalability: Current methods yield subgram quantities, insufficient for large-scale studies .
-
Safety Concerns: Tumorigenic effects at high doses necessitate rigorous toxicological profiling.
Priority research areas include:
-
Development of TRPV2-selective analogs to mitigate off-target effects.
-
Exploration of synergistic interactions with CBD or CBG in combinatorial therapies.
Related Cannabinoids and Comparative Analysis
CBN-C1 is structurally analogous to several minor cannabinoids:
Table 3: Structural and Functional Comparison
Compound | Side Chain | Primary Target | Psychoactivity |
---|---|---|---|
Cannabidiorcol | Methyl | TRPV2 | No |
CBD | Pentyl | CB₁/CB₂, 5-HT₁A | No |
THC-C1 | Methyl | CB₁ | Yes |
CBG | Pentyl | TRPV1, PPAR-γ | No |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume